molecular formula C11H18O B14580085 6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one CAS No. 61604-08-8

6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one

Cat. No.: B14580085
CAS No.: 61604-08-8
M. Wt: 166.26 g/mol
InChI Key: SAVNAZHLSFYQIQ-UHFFFAOYSA-N
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Description

6,6,7,7-Tetramethylbicyclo[320]heptan-2-one is an organic compound with a unique bicyclic structure It is characterized by the presence of four methyl groups attached to the bicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular aldol condensation of a diketone precursor, followed by reduction and methylation steps. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing catalytic hydrogenation and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes such as signal transduction, metabolic pathways, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,5,6,7-Tetramethylbicyclo[3.2.0]hepta-2,6-diene
  • Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-
  • 7-Oxabicyclo[4.1.0]heptan-2-one, 3-methyl-6-(1-methylethyl)-

Uniqueness

6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one is unique due to its specific arrangement of methyl groups and the bicyclic structure. This configuration imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies. Its stability and reactivity profile differ from other similar compounds, providing unique opportunities for its use in various fields.

Properties

CAS No.

61604-08-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

6,6,7,7-tetramethylbicyclo[3.2.0]heptan-2-one

InChI

InChI=1S/C11H18O/c1-10(2)7-5-6-8(12)9(7)11(10,3)4/h7,9H,5-6H2,1-4H3

InChI Key

SAVNAZHLSFYQIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(=O)C2C1(C)C)C

Origin of Product

United States

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